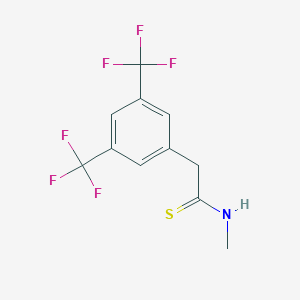
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide
Description
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanethioamide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NS/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZZOPJSIRGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with appropriate thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of solvents like ethanol or acetonitrile, and may require catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thioamide group to corresponding amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties[][6].
Mechanism of Action
The mechanism of action of 2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide involves its interaction with molecular targets through its trifluoromethyl groups and thioamide moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound may act on specific enzymes or receptors, altering their activity and resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl isocyanate: A related compound used in similar applications but with different reactivity due to the presence of an isocyanate group.
N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another similar compound known for its use in organocatalysis and other chemical transformations.
Uniqueness
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanethioamide is unique due to its specific combination of trifluoromethyl groups and thioamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


